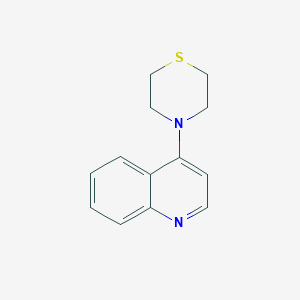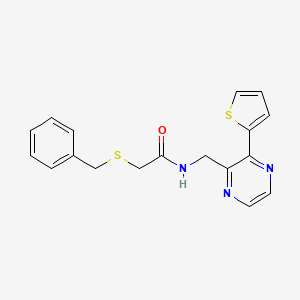![molecular formula C12H13ClN6OS B2593503 5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide CAS No. 1223282-42-5](/img/structure/B2593503.png)
5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory and kinase inhibition activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the pyrimidine ring, followed by functional group modifications to introduce the chloro, methylsulfanyl, and carboxamide groups .
Formation of the Pyrimidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The chloro and methylsulfanyl groups can be introduced via nucleophilic substitution reactions, while the carboxamide group is typically formed through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as primary amines or thiols, often under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects such as reduced inflammation or inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamide: Known for its NF-κB and AP-1 inhibitory activities.
4-chloro-2-methylthiopyrimidine: Used in the synthesis of kinase inhibitors.
2-chloropyrimidine: Utilized in various cross-coupling reactions.
Uniqueness
5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and reactivity patterns compared to other pyrimidine derivatives .
Propriétés
IUPAC Name |
5-chloro-2-methylsulfanyl-N-[2-(pyrimidin-2-ylamino)ethyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN6OS/c1-21-12-18-7-8(13)9(19-12)10(20)14-5-6-17-11-15-3-2-4-16-11/h2-4,7H,5-6H2,1H3,(H,14,20)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGUEATVGCDKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCNC2=NC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate](/img/structure/B2593420.png)
![N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2593421.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2593424.png)
![2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2593426.png)


![4-Cyclopentyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2593430.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2593432.png)


![N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2593437.png)
![N-(3-methylbutyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2593438.png)

